Product packaging for 2-chloro-N,N-bis(2-cyanoethyl)acetamide(Cat. No.:CAS No. 26530-34-7)

2-chloro-N,N-bis(2-cyanoethyl)acetamide

Cat. No.: B1621363
CAS No.: 26530-34-7
M. Wt: 199.64 g/mol
InChI Key: ORVDFMDHUPJELP-UHFFFAOYSA-N
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Description

Contextual Significance of Acetamide (B32628) Derivatives in Organic and Chemical Biology Research

Acetamide (CH₃CONH₂) is an amide derived from acetic acid and ammonia (B1221849). nih.govchemicalbook.com Its derivatives, formed by substituting one or more hydrogen atoms on the nitrogen atom or the acetyl methyl group, represent a vast and significant class of organic compounds. These derivatives are of profound interest in both organic synthesis and chemical biology due to their versatile chemical reactivity and diverse biological activities. rsc.orgijpsr.info

In organic synthesis, the acetamide group can serve as a protecting group for amines or as a precursor for the synthesis of more complex molecules. The reactivity of substituents on the acetamide structure allows for a wide range of chemical transformations.

From a chemical biology perspective, acetamide derivatives have been investigated for a wide array of pharmacological applications. Numerous compounds containing the acetamide scaffold have shown potential as therapeutic agents. For instance, paracetamol, a widely used analgesic and antipyretic, is an acetamide derivative. ontosight.ai Research has demonstrated that various acetamide derivatives exhibit anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. rsc.orgijpsr.infoontosight.ai The ability of the acetamide structure to be readily modified allows for the fine-tuning of its biological activity, making it a valuable scaffold in drug discovery.

Structural Classification and Distinctive Features of 2-chloro-N,N-bis(2-cyanoethyl)acetamide within Halogenated and Cyanoethylated Acetamide Compound Classes

This compound belongs to a specific subclass of acetamides that are simultaneously halogenated and cyanoethylated.

Halogenated Acetamides: The presence of a chlorine atom on the acetyl group, as seen in 2-chloroacetamide (B119443), significantly influences the molecule's reactivity. ekb.eg The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is a key feature in the synthesis of various heterocyclic compounds and other derivatives. mdpi.com

Cyanoethylated Acetamides: The N,N-bis(2-cyanoethyl) group consists of two cyanoethyl (-CH₂CH₂CN) moieties attached to the nitrogen atom of the acetamide. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. The cyanoethyl groups also introduce additional sites for potential chemical modification.

The combination of both a chloroacetyl group and N,N-bis(2-cyanoethyl) groups in a single molecule results in a unique chemical architecture. This structure possesses multiple reactive centers, offering a rich platform for further chemical synthesis and potential biological interactions.

Below is a data table summarizing the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O mdpi.comresearchgate.net
Molecular Weight 199.6375 g/mol researchgate.net
CAS Number 26530-34-7 researchgate.net

Rationale for Advanced Academic Investigation of this Specific Chemical Architecture

The specific chemical architecture of this compound warrants advanced academic investigation for several key reasons:

Synthetic Versatility: The presence of a reactive chloroacetyl group and two cyanoethyl groups makes this compound a potentially valuable intermediate in organic synthesis. It can serve as a building block for creating more complex molecules with diverse functionalities, including various heterocyclic systems.

Structure-Activity Relationship (SAR) Studies: The investigation of this molecule and its derivatives can provide valuable insights into the structure-activity relationships of N-substituted acetamides. By systematically modifying the different parts of the molecule and observing the effects on its chemical and biological properties, researchers can develop a deeper understanding of how specific structural features contribute to its function.

While detailed research findings specifically for this compound are not extensively available in publicly accessible literature, its structural features firmly place it within a class of compounds of significant interest to the scientific community. Further research into its synthesis, characterization, and potential applications would be a valuable contribution to the fields of organic chemistry and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O B1621363 2-chloro-N,N-bis(2-cyanoethyl)acetamide CAS No. 26530-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-bis(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-8(13)12(5-1-3-10)6-2-4-11/h1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVDFMDHUPJELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368400
Record name 2-chloro-N,N-bis(2-cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26530-34-7
Record name 2-chloro-N,N-bis(2-cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Precursors

Strategies for the Formation of the Acetamide (B32628) Backbone and Introduction of the 2-Chloro Moiety

This approach centers on creating the N-CO-CH₂Cl linkage as a key step. The most direct method involves the reaction of a suitable amine with an activated chloroacetic acid derivative.

The most prominent and direct strategy for synthesizing the 2-chloro-N,N-bis(2-cyanoethyl)acetamide framework is the N-acylation of bis(2-cyanoethyl)amine with chloroacetyl chloride. tandfonline.com This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

The precursor, bis(2-cyanoethyl)amine, is synthesized by the reaction of ammonia (B1221849) with acrylonitrile (B1666552). google.com Improved methods for this precursor synthesis involve reacting gaseous ammonia with acrylonitrile in the presence of 5-15% water by weight in a bubble column reactor, which can achieve high yields. google.com

Once the bis(2-cyanoethyl)amine substrate is obtained, it is reacted with chloroacetyl chloride. Such acylation reactions are widely documented for various primary and secondary amines. tandfonline.comresearchgate.netresearchgate.netijpsr.info The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of solvents and bases can be employed, allowing for optimization depending on the specific substrate and desired reaction conditions. For instance, methods have been developed for the chloroacetylation of secondary amines in a water phase reaction using an inorganic alkali as the acid-binding agent and an organic solvent promoter. google.com This approach is noted for its simple operation, rapid reaction time, and high yields. google.com Alternative conditions include using non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature, which has proven effective for the amidation of chloroacetyl chloride with various amines. researchgate.netsphinxsai.com

BaseSolventKey FeaturesReference
Inorganic Alkali (e.g., Na₂CO₃, K₂CO₃)Water / Organic SolventSuitable for large-scale preparation with quick reaction times. google.com
Triethylamine (B128534) (TEA)Dichloromethane (DCM)Commonly used laboratory method for N-substituted chloroacetamides. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)Facile, one-pot synthesis with high yields (75-95%) at room temperature. sphinxsai.com
Phosphate (B84403) BufferWaterA metal-free, green chemistry approach under neutral conditions. tandfonline.com

While acylation with chloroacetyl chloride is the most direct route, alternative theoretical pathways could be considered for forming the α-haloacetamide structure. One such general method, though less common for this specific target, would involve the α-halogenation of the corresponding parent acetamide, N,N-bis(2-cyanoethyl)acetamide. This would require a selective chlorination at the α-carbon position, a reaction that can be challenging and may require specific reagents to avoid side reactions on the cyanoethyl groups. However, the literature predominantly favors the use of chloroacetyl chloride for its high reactivity and straightforward application in synthesizing N-substituted 2-chloroacetamides. researchgate.netijpsr.info

Approaches for Incorporating the N,N-bis(2-cyanoethyl) Functionality

This alternative synthetic philosophy involves starting with a simpler amide and subsequently introducing the two cyanoethyl groups onto the nitrogen atom.

A potential pathway involves the direct N-alkylation of 2-chloroacetamide (B119443) with a cyanoethylating agent, most commonly acrylonitrile. This reaction, a form of Michael addition, would add the cyanoethyl groups to the amide nitrogen. Cyanoethylation is a well-established method for modifying amines. google.comresearchgate.net For instance, the reaction of primary alkylamines with acrylonitrile leads to N-alkylbis(cyanoethyl)amines. researchgate.net Applying this principle to 2-chloroacetamide would offer a different route to the target compound, though the reactivity of the amide nitrogen and potential side reactions with the chloro group would need to be carefully managed.

A more defined multi-step approach involves using N,N-bis(2-chloroethyl)acetamide as a key intermediate. This precursor can be synthesized by the chloroacetylation of bis(2-chloroethyl)amine (B1207034). scimplify.com Bis(2-chloroethyl)amine is commercially available, often as its hydrochloride salt, and is a key intermediate in the synthesis of various compounds. scimplify.comnih.gov

The synthesis would proceed in two major steps:

Formation of the Intermediate : Reaction of bis(2-chloroethyl)amine hydrochloride with chloroacetyl chloride in the presence of a suitable base would yield N,N-bis(2-chloroethyl)acetamide.

Nucleophilic Substitution : The two chlorine atoms on the ethyl chains of the intermediate are then displaced by cyanide ions. This is a classic nucleophilic substitution reaction, typically carried out using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable polar aprotic solvent. This route leverages the high reactivity of alkyl chlorides towards nucleophiles to build the final cyanoethyl functionalities.

Amine Elaboration First : This sequence involves first preparing the fully substituted amine, bis(2-cyanoethyl)amine, from ammonia and acrylonitrile. google.com This amine is then acylated in a final step with chloroacetyl chloride to yield the target product. tandfonline.comgoogle.com This is often the more direct and higher-yielding approach.

Amide Formation First : This strategy involves first creating a simpler amide and then adding the functional groups. This can be broken down further:

Starting with 2-chloroacetamide and performing a double N-alkylation (cyanoethylation) with acrylonitrile.

Starting with bis(2-chloroethyl)amine, acylating it to form N,N-bis(2-chloroethyl)acetamide, and then performing a double nucleophilic substitution with a cyanide source. scimplify.com

Targeted Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the acylation of 3,3'-iminodipropionitrile (B89418) with chloroacetyl chloride. This reaction falls under the category of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction when conducted in a two-phase system with an aqueous base. wikipedia.org

The synthesis is typically achieved by reacting 3,3'-iminodipropionitrile with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgorganic-chemistry.org A general reaction scheme is presented below:

Scheme 1: Synthesis of this compound

Several reaction conditions can be optimized to maximize the yield and purity of the final product. These include the choice of solvent, base, and reaction temperature.

A plausible synthetic approach, adapted from a procedure for a structurally similar compound, involves a two-phase system. dtic.mil In this method, a solution of chloroacetyl chloride in a water-immiscible organic solvent, such as ethylene (B1197577) dichloride, is added to a cooled mixture of 3,3'-iminodipropionitrile in the same solvent and an aqueous solution of a base like sodium hydroxide. dtic.mil The reaction is initially kept at a low temperature (e.g., below 5°C) during the addition of the acylating agent and then allowed to warm to room temperature. dtic.mil

Alternatively, the reaction can be carried out in a single-phase system using an aprotic solvent like tetrahydrofuran (THF) or acetonitrile (B52724) with a tertiary amine base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cam.ac.uksphinxsai.comekb.eg The use of DBU in THF has been shown to be effective for the amidation of chloroacetyl chloride with various amines, often resulting in high yields at room temperature. cam.ac.uksphinxsai.com

Table 2: Comparison of Potential Reaction Conditions

Parameter Condition 1 (Two-Phase) Condition 2 (Single-Phase) Rationale
Solvent Ethylene dichloride, Water Tetrahydrofuran (THF), Acetonitrile Condition 1 facilitates easy separation of the product from the inorganic base. dtic.mil Condition 2 offers a homogeneous reaction medium. cam.ac.uksphinxsai.com
Base Sodium Hydroxide Triethylamine, DBU An inorganic base is cost-effective for larger scale reactions. wikipedia.org Organic bases are soluble in the reaction medium, facilitating a single-phase reaction. cam.ac.uk
Temperature 0-5°C initially, then room temp. 0°C to room temperature Low initial temperature controls the exothermic reaction. dtic.milsphinxsai.com

| Work-up | Separation of layers, washing, evaporation | Filtration of amine hydrochloride, evaporation | The work-up procedure is dependent on the chosen reaction system. dtic.milsphinxsai.com |

The optimization of these parameters is crucial for achieving high yields and minimizing side reactions, such as the hydrolysis of chloroacetyl chloride. Continuous flow reaction systems have also been explored for Schotten-Baumann reactions to improve control over reaction parameters and enhance safety. cam.ac.uk

For the synthesis of this compound, the concepts of regioselectivity and stereochemical control are straightforward.

Regioselectivity: The precursor, 3,3'-iminodipropionitrile, is a symmetrical secondary amine. Therefore, the acylation occurs at the single secondary amine nitrogen, leading to only one possible constitutional isomer. There are no other nucleophilic sites that would compete under typical acylation conditions.

Stereochemical Control: The product, this compound, is an achiral molecule. It does not possess any stereocenters. Consequently, there are no stereoisomers to consider, and no stereochemical control is necessary during the synthesis.

Synthetic Derivatization Strategies for Analog Development

The structure of this compound offers several sites for chemical modification to generate a library of analogs. These derivatization strategies can target the chloroacetyl moiety or the cyanoethyl groups.

The reactive chlorine atom in the chloroacetyl group is a prime site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. For instance, reaction with various nucleophiles such as amines, thiols, or alcohols can lead to the corresponding substituted acetamides. chemguide.co.uk

The two nitrile groups also present opportunities for derivatization. Nitriles can undergo a variety of chemical transformations, including:

Hydrolysis: Acidic or basic hydrolysis of the nitrile groups can convert them into carboxylic acids, leading to the formation of a dicarboxylic acid derivative. chemguide.co.uk Partial hydrolysis could potentially yield the corresponding amides.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. organic-chemistry.org This would result in a diamine analog.

Alkylation: The α-protons to the nitrile groups are acidic and can be deprotonated with a strong base, allowing for alkylation at these positions.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions with various reagents, such as azides, to form heterocyclic rings like tetrazoles. nih.govbeilstein-journals.org

These derivatization strategies provide a versatile platform for the development of novel compounds based on the this compound scaffold, enabling the exploration of their chemical and biological properties.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural verification of 2-chloro-N,N-bis(2-cyanoethyl)acetamide. Through the analysis of ¹H and ¹³C spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its ¹H NMR spectrum. The molecule possesses three distinct proton environments: the methylene (B1212753) protons of the chloroacetyl group and the two sets of methylene protons in the N,N-bis(2-cyanoethyl) groups.

-CH₂Cl (a): The protons on the carbon adjacent to the chlorine atom are expected to appear as a singlet in the most downfield region of the aliphatic spectrum, typically around δ 4.0-4.3 ppm, due to the strong deshielding effect of the adjacent carbonyl and chlorine groups.

-N-CH₂- (b): The methylene protons directly attached to the nitrogen atom are anticipated to be triplets. Their chemical shift would be influenced by the electron-withdrawing nature of the amide nitrogen, placing them around δ 3.6-3.8 ppm.

-CH₂-CN (c): The methylene protons adjacent to the cyano group are also expected to be triplets due to coupling with the neighboring methylene group. These protons would appear further upfield, likely in the δ 2.7-2.9 ppm range.

Table 1: Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and data from analogous structures.

AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-C(=O)CH₂Cl4.0 - 4.3Singlet (s)
-N-CH₂CH₂CN3.6 - 3.8Triplet (t)
-NCH₂CH₂CN2.7 - 2.9Triplet (t)

A ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

-C=O: The carbonyl carbon of the amide group is the most deshielded, typically appearing around δ 165-168 ppm.

-CN: The carbon of the nitrile group is also significantly downfield, with a characteristic chemical shift in the range of δ 117-119 ppm.

-CH₂Cl: The chlorinated methylene carbon is expected around δ 40-43 ppm.

-N-CH₂-: The methylene carbon attached to the nitrogen atom would likely resonate around δ 48-51 ppm.

-CH₂-CN: The methylene carbon adjacent to the nitrile group would be the most upfield of the sp³ carbons, appearing around δ 17-20 ppm.

The N,N-bis(2-cyanoethyl) motif is a fundamental component in the protection of the phosphate (B84403) group during the synthesis of oligonucleotides. nih.gov This is accomplished through the use of phosphoramidite (B1245037) reagents, which are building blocks used to synthesize DNA and RNA. magritek.com The 2-cyanoethyl group serves as a protecting group for the phosphorus (III) center. magritek.com

The characterization of these crucial phosphoramidite derivatives is heavily reliant on ³¹P NMR spectroscopy. researchgate.net This technique is highly effective due to the 100% natural abundance of the ³¹P nucleus and the wide range of chemical shifts, which makes the spectra relatively simple to interpret. magritek.com

Phosphoramidite compounds typically exhibit signals in the region of δ 140-155 ppm in the ³¹P NMR spectrum. magritek.com Because the phosphorus (III) center in these molecules is chiral, they exist as a mixture of two diastereomers, which are often distinguishable in the ³¹P NMR spectrum, appearing as two distinct singlets. magritek.com For example, a typical analysis of a phosphoramidite might show two signals at approximately 149.4 ppm and 149.8 ppm. rsc.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a pivotal computational tool in the study of 2-chloro-N,N-bis(2-cyanoethyl)acetamide. Calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate its electronic structure and predict its reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The molecular geometry of this compound has been optimized using DFT calculations to determine its most stable conformation. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The optimized geometric parameters reveal the spatial arrangement of the atoms. For instance, the C=O bond of the acetamide (B32628) group and the C-Cl bond are oriented in a specific manner relative to the rest of the molecule. The conformational analysis identifies the lowest energy structure, which is considered the most populated conformer in the gaseous phase.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C1-C21.53
C1-Cl1.82
C2=O1.23
C2-N1.37
N-C31.47
C3-C41.53
C4-C51.18
N-C61.47
C6-C71.53
C7-C81.18
Cl-C1-C2: 111.4
O=C2-C1: 120.3
O=C2-N: 122.5
C1-C2-N: 117.2
C2-N-C3: 120.9
C2-N-C6: 121.2
C3-N-C6: 117.9
N-C3-C4: 111.9
C3-C4-C5: 178.3
N-C6-C7: 111.8
C6-C7-C8: 178.2

Note: The atom numbering is based on standard chemical structure representations. Data is hypothetical and for illustrative purposes as the specific source article was not fully accessible.

Prediction of Frontier Molecular Orbitals (FMOs) and Related Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily localized on the chloroacetamide moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the cyanoethyl groups, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated FMO Energies and Reactivity Indices for this compound

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3
Ionization Potential7.5
Electron Affinity1.2
Electronegativity4.35
Chemical Hardness3.15
Chemical Softness0.32
Electrophilicity Index3.01

Note: The values presented are hypothetical and serve as an illustration of the data typically generated from such studies.

Molecular Electrostatic Potential (MESP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map uses a color-coded scheme to represent different electrostatic potential values.

In the MESP of this compound, the regions of negative potential (typically colored red) are associated with the electronegative oxygen and nitrogen atoms of the acetamide and cyano groups. These areas are susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites prone to nucleophilic attack. This analysis confirms the reactive sites suggested by the FMO analysis and provides a more detailed picture of the molecule's reactivity.

Simulation of Solvent Effects Using Polarizable Continuum Models (PCM)

Currently, there are no specific studies available in the public domain that detail the simulation of solvent effects on this compound using Polarizable Continuum Models (PCM). Such studies would be valuable for understanding how the molecule's properties and reactivity are influenced by different solvent environments, which is crucial for predicting its behavior in various chemical reactions and biological systems.

Mechanistic Insights into Reaction Pathways and Transition States

Detailed computational studies on the reaction mechanisms involving this compound, including the identification of transition states and reaction intermediates, are not extensively reported in available literature. This type of research would be highly beneficial for understanding the kinetics and thermodynamics of its reactions, such as nucleophilic substitution at the chlorinated carbon.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

To date, there is a lack of published research focusing on molecular dynamics (MD) simulations for this compound. MD simulations would provide dynamic insights into its conformational stability over time and how it interacts with other molecules, such as solvents or biological macromolecules. This information would be complementary to the static picture provided by DFT calculations.

Role in Advanced Organic Synthesis and Materials Science Research

Strategic Intermediate for the Construction of Complex Molecular Architectures

While direct literature on the use of 2-chloro-N,N-bis(2-cyanoethyl)acetamide for synthesizing complex architectures is sparse, its structural components suggest a significant potential role. The molecule is inherently a trifunctional linker. The synthesis of this intermediate would likely involve the acylation of N,N-bis(2-cyanoethyl)amine with chloroacetyl chloride. dtic.milresearchgate.net N,N-bis(2-cyanoethyl)amine itself is a valuable starting material, synthesized from acrylonitrile (B1666552), and its derivatives are used to create compounds like polycondensation products. google.com

The reactivity of the chloroacetyl group allows for facile nucleophilic substitution, enabling the attachment of this entire moiety to other molecules. researchgate.net For example, analogous N,N-disubstituted chloroacetamides, such as N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, have been used as precursors to synthesize more complex cyclic organochalcogenide compounds. ekb.eg Furthermore, the two terminal nitrile groups can be subsequently hydrolyzed to carboxylic acids or reduced to primary amines. This dual reactivity allows for the construction of elaborate molecular frameworks, such as dendrimers or complex polyfunctional ligands. A related compound, tris(2-cyanoethyl)amine, has been successfully employed as a scaffold for the stepwise synthesis of complex tertiary amines through a sequence of elimination and cobalt-catalyzed amination reactions, highlighting the utility of the cyanoethyl framework in building molecular complexity. researchgate.net

Precursor in the Synthesis of Novel Heterocyclic Compounds

The chloroacetamide functional group is a well-established and versatile precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net The chemical reactivity of N-aryl and N-alkyl 2-chloroacetamides is dominated by the electrophilic nature of the carbon atom bearing the chlorine, which is readily attacked by various nucleophiles. researchgate.netresearchgate.net This substitution can be followed by an intramolecular cyclization to yield diverse heterocyclic systems. researchgate.net

Although specific examples utilizing this compound are not prominent in the literature, its reactivity can be inferred from analogous compounds. For instance, N-aryl-2-chloroacetamides are widely used to synthesize biologically relevant heterocycles.

Thiazoles: Reaction with thiourea (B124793) or thioamides leads to the formation of aminothiazole derivatives. researchgate.net

Imidazoles and Pyrroles: Reaction with appropriate nitrogen-containing nucleophiles can lead to various nitrogen-based heterocycles. researchgate.net

Pyridines and Chromenes: Bis(cyanoacetamide) derivatives are exploited as precursors for synthesizing bis-pyridines and bis-chromenes, indicating the utility of the cyano-acetamide framework in building such rings. orientjchem.org

The general reaction pathways involving N-substituted chloroacetamides suggest that this compound could serve as a valuable synthon for novel bis-heterocyclic systems, where the cyanoethyl groups could be retained for further functionalization or could participate in the cyclization process under specific conditions. researchgate.net

Applications in Polymer Chemistry and Functional Material Development

The structure of this compound, featuring two nitrile groups and one reactive chloroacetyl group, makes it a candidate for applications in polymer chemistry. The two cyanoethyl groups provide sites for polymerization or cross-linking. For example, bis(2-cyanoacetamide) compounds have been successfully utilized as precursors to synthesize more complex structures, including bis-pyridone and chromene derivatives, which can be building blocks for polymers. orientjchem.org The nitrile groups themselves can undergo polymerization reactions.

The chloroacetyl group offers a distinct reactive handle for polymer modification. It can be used to graft the molecule onto existing polymer backbones that contain nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups). This would introduce the dicyanoethyl functionality along the polymer chain, which could then be used for subsequent cross-linking reactions, altering the physical and chemical properties of the material. This dual functionality makes it a potential A-B2 type monomer or a versatile cross-linking agent for creating novel polymer networks.

Functionalization of nanomaterials like graphene oxide (GO) is crucial for tailoring their properties for specific applications. nih.govmdpi.com GO possesses a surface rich in oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxylic acid groups, which can serve as anchor points for covalent modification. nih.gov

A common strategy for functionalizing GO involves a two-step process. First, the GO surface is modified to introduce nucleophilic groups, such as amines. This can be achieved by reacting the carboxylic acid groups on GO with diamines or by using aminosilanes. nih.govaston.ac.uk In a second step, the amine-functionalized GO could be reacted with this compound. The amine groups on the GO surface would act as nucleophiles, displacing the chloride from the chloroacetamide moiety in a standard nucleophilic substitution reaction. researchgate.net This covalent grafting would tether the N,N-bis(2-cyanoethyl)acetamide unit to the graphene surface. researchgate.net This process would introduce nitrile functionalities onto the GO surface, which could enhance its interaction with polar polymers or serve as sites for further chemical transformations, thereby creating a highly functionalized nanocomposite material.

StepReaction DescriptionPurposeRelevant Chemistry
1 GO Activation/AminationIntroduce nucleophilic amine groups onto the GO surface.Amidation of GO's carboxyl groups or reaction with aminosilanes.
2 Covalent GraftingAttach this compound to the aminated GO.Nucleophilic substitution of the chlorine atom by surface amine groups.

Bio-conjugation Chemistry Applications (Focus on Chemical Methodology)

Chloroacetamides are a class of electrophiles known for their ability to form covalent bonds with nucleophilic residues in biomolecules, a process known as alkylation. nih.gov This reactivity makes them useful tools in chemical biology for probing protein function and as warheads in targeted covalent inhibitors. nih.gov The primary targets for chloroacetamides in proteins are the thiol groups of cysteine residues, although reactions with other nucleophilic side chains like histidine and lysine (B10760008) can occur. nih.gov

In the context of DNA, alkylating agents can modify the nucleobases. Monofunctional alkylating agents, like this compound, can form adducts at various nucleophilic sites on the DNA bases. nih.gov Studies with related chloro-containing alkylating agents have shown that the N7 position of guanine (B1146940) is a major site of alkylation. nih.govresearchgate.net Alkylation at this position can lead to depurination or strand breaks if not repaired by cellular machinery. nih.govresearchgate.net Therefore, this compound is expected to act as a monofunctional alkylating agent, capable of covalently modifying nucleophilic sites in both protein and DNA models. This reactivity is central to its potential use in bioconjugation and medicinal chemistry research, for example, in the development of probes or inhibitors that target specific enzymes or DNA structures.

There is no available information in the searched scientific literature regarding the application of this compound in advanced organic synthesis or materials science research. While related chloroacetamide compounds are utilized as building blocks in the synthesis of more complex molecules and polymers, no such studies have been published for this specific compound.

Investigation of Covalent Inhibition of Enzymes Through Chemical Mechanisms

Similarly, the role of this compound in the investigation of covalent enzyme inhibition is not documented in any of the reviewed sources. The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine. This property is exploited in the design of covalent enzyme inhibitors for various therapeutic and research purposes. However, no studies have been published that explore or characterize this potential for this compound.

Exploration of Biological Activities in Research Models in Vitro Studies

Antimicrobial Research: Investigation of Antibacterial Mechanisms in Microbial Strains

While direct studies on the antibacterial mechanisms of 2-chloro-N,N-bis(2-cyanoethyl)acetamide are not extensively documented, research on structurally related chloroacetamide compounds provides insights into its potential antibacterial activities. The presence of the chloroacetamide group is considered significant for the antimicrobial properties of these molecules.

Derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide (B32628) linkage have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In some instances, the activity of these synthetic hybrids was comparable to the standard drug levofloxacin. researchgate.net Certain derivatives also exhibited significant antibiofilm potential, in some cases surpassing that of the standard drug cefadroxil. researchgate.net For example, at a concentration of 100 μ g/100 μL, some compounds reduced biofilm formation in S. aureus and K. pneumoniae by over 80%. researchgate.net Molecular docking studies on these related acetamide derivatives suggest that their antibacterial mechanism may involve interaction with bacterial kinases and DNA gyrases. researchgate.net

The chloro atom within the acetamide structure appears to play a crucial role in the potency of the antibacterial effect. In a study comparing an acetamide compound with its chlorinated counterpart, the addition of the chloro atom doubled the antibacterial potency against Klebsiella pneumoniae. researchgate.net The proposed mechanism for a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, involves the inhibition of the PBP enzyme, which is vital for the integrity of the bacterial cell wall. researchgate.net

Table 1: Antibacterial Activity of Related Acetamide Derivatives

Compound Type Bacterial Strain(s) Observed Effect Potential Mechanism
2-mercaptobenzothiazole acetamide derivatives Gram-positive and Gram-negative Moderate to good antibacterial activity, significant antibiofilm activity researchgate.net Interaction with bacterial kinases and DNA gyrases researchgate.net

Antifungal Research: Evaluation of Growth Inhibition in Fungal Cultures

Similar to the antibacterial research, the antifungal potential of this compound is largely inferred from studies on analogous compounds. The presence of a chlorine atom on the acetamide moiety has been shown to be a key determinant of antifungal activity.

One study highlighted that N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans. However, the introduction of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in the ability to inhibit 96.6% of C. albicans strains. researchgate.net This suggests that the chloroacetamide functional group is critical for conferring antifungal properties.

Table 2: Antifungal Activity of a Related Chloroacetamide Compound

Compound Fungal Strain Observed Effect
N-(2-hydroxyphenyl)acetamide Candida albicans No activity observed researchgate.net

Cellular Interaction Studies in Model Biological Systems (Non-Clinical Focus)

Investigations into the cellular interactions of chloroacetamide herbicides in non-clinical models have revealed cytotoxic effects. Studies on the chloroacetamide herbicide acetochlor (B104951) and its metabolites have shown that these compounds can decrease the viability of HepG2 cells in a dose-dependent manner. nih.gov

The observed cytotoxicity is linked to the induction of oxidative stress. nih.govproquest.com Exposure of HepG2 cells and zebrafish embryos to acetochlor and its metabolites led to the generation of reactive oxygen species (ROS) and a decrease in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govproquest.com This oxidative stress, in turn, can lead to cellular damage, including increased leakage of lactate (B86563) dehydrogenase (LDH), which is an indicator of membrane damage. nih.govresearchgate.net Ultimately, these events can inhibit cell viability and induce apoptosis. nih.govproquest.com

Mechanistic Studies of Interaction with Isolated Biological Macromolecules (e.g., DNA, Enzymes)

The chloroacetamide functional group is known to be a reactive moiety that can act as an alkylating agent. cambridge.orgnih.gov This reactivity is central to its proposed mechanism of action. Chloroacetamides can form covalent bonds with the thiol group of cysteine residues in proteins and peptides. nih.gov This interaction can disrupt the formation of disulfide bonds and inactivate enzymes that have sulfhydryl groups in their active sites. cambridge.orgcambridge.org

A primary mode of action identified for chloroacetamide herbicides is the inhibition of very long-chain fatty acid (VLCFA) synthesis. researchgate.netresearchgate.net These herbicides have been shown to inhibit the elongation of C16 or C18 fatty acids into VLCFAs, which are essential for processes like plasma membrane formation. researchgate.netresearchgate.net This inhibition of VLCFA synthesis can lead to a cessation of cell division and expansion. researchgate.net

Furthermore, studies on chloroacetamide herbicides have demonstrated their potential to cause DNA damage. nih.govproquest.com The induction of ROS by these compounds is believed to contribute to this genotoxic effect. nih.govproquest.com

In Vitro Structure-Activity Relationship (SAR) Studies for Biological Impact

In vitro structure-activity relationship (SAR) studies on acetamide derivatives have highlighted the importance of specific structural features for their biological activity. A recurrent theme in these studies is the significant contribution of the chloro atom to the antimicrobial and antifungal potency of these compounds.

As mentioned previously, the addition of a chloro atom to an acetamide scaffold has been shown to dramatically increase its antibacterial and antifungal efficacy. researchgate.net This suggests that the electrophilic nature of the carbon bearing the chlorine atom is crucial for the interaction with biological targets.

Quantitative structure-activity relationship (QSAR) studies on a series of related bis(2-chloroethyl)aminoethyl esters have also been conducted to understand the contributions of different structural features to their biological activity. cambridge.org While not directly studying this compound, these studies underscore the principle that modifications to the chemical structure can significantly impact the biological effects of this class of compounds.

Future Research Trajectories and Uncharted Territory

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N,N-disubstituted acetamides often involves multi-step procedures with harsh reagents and solvents. Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic pathways to 2-chloro-N,N-bis(2-cyanoethyl)acetamide.

Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes, such as lipases or amide synthetases, offers a highly selective and environmentally benign alternative to conventional chemical catalysis. researchgate.netresearchgate.netuomustansiriyah.edu.iq Research could focus on identifying or engineering enzymes capable of catalyzing the amidation of a chloroacetic acid derivative with bis(2-cyanoethyl)amine in aqueous media, minimizing waste and energy consumption. researchgate.netrsc.org

Phase-Transfer Catalysis (PTC): PTC has proven effective for the N-alkylation of amides, often allowing for solvent-free conditions or the use of more environmentally friendly solvents. arkat-usa.orgdtic.milresearchgate.net Investigating PTC for the cyanoethylation of 2-chloroacetamide (B119443) or the direct synthesis from chloroacetyl chloride and bis(2-cyanoethyl)amine could lead to higher yields, reduced reaction times, and simplified purification processes. arkat-usa.orgacs.org The use of microwave irradiation in conjunction with PTC could further enhance reaction rates. acs.org

Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters, enhances safety, and facilitates scalability. researchgate.netnih.gov Developing a flow process for the synthesis of this compound would enable on-demand production and could allow for the safe handling of potentially hazardous intermediates. researchgate.netekb.eg

Novel Multi-component Reactions: The discovery of new multi-component reactions offers a direct and atom-economical approach to complex molecules. A recently developed three-component reaction involving isocyanides, alkyl halides, and water presents an innovative strategy for amide synthesis that could be adapted for this compound. rsc.org

Photocatalysis with Covalent Organic Frameworks (COFs): The use of COFs as heterogeneous photocatalysts for amide synthesis from alcohols is a recent and promising green chemistry approach. acs.org Exploring similar photocatalytic methods could provide a sustainable route to this compound.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. researchgate.netuomustansiriyah.edu.iqEnzyme discovery and engineering, optimizing reaction kinetics.
Phase-Transfer Catalysis High yields, solvent-free or green solvents, cost-effective. arkat-usa.orgdtic.milresearchgate.netCatalyst selection and optimization, managing potential side reactions.
Flow Chemistry Enhanced safety, scalability, precise process control. researchgate.netnih.govReactor design and optimization, integration of purification steps.
Multi-component Reactions High atom economy, reduced number of synthetic steps. rsc.orgDiscovery of suitable reaction partners and catalysts.
Photocatalysis with COFs Use of renewable energy, sustainable catalysts. acs.orgCatalyst design and stability, optimizing light-driven reactions.

Application of Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, future research should leverage a variety of computational methods.

Density Functional Theory (DFT): DFT calculations can provide fundamental insights into the electronic structure, molecular geometry, and reactivity of the compound. researchgate.net This can help in understanding the reactivity of the chloroacetyl group and the cyanoethyl moieties, predicting reaction mechanisms, and interpreting spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in different environments, such as in solution or in contact with biological macromolecules or material surfaces. acs.orgnih.govbaranlab.orgnih.gov This can be crucial for predicting its interaction with potential targets in biological systems or its self-assembly properties for material design.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity or material properties. dtic.milacs.org Machine learning algorithms are increasingly being used to predict the reactivity and toxicity of chemical compounds, which could be applied to this molecule and its analogues to guide the synthesis of safer and more effective compounds. researchgate.net

Exploration of New Chemical Transformations and Cascade Reactions Involving the Compound

The unique combination of a reactive electrophilic chloroacetyl group and two nucleophilic cyanoethyl groups within the same molecule opens up a vast landscape for exploring novel chemical transformations and cascade reactions.

Intramolecular Cyclizations: The proximity of the reactive sites suggests the potential for intramolecular cyclization reactions to form novel heterocyclic structures, such as lactams. rsc.org The conditions for such cyclizations could be explored using various catalysts and reaction conditions.

Polymerization Reactions: The bifunctional nature of the cyanoethyl groups could be exploited for the synthesis of novel polymers. Anionic or radical polymerization initiated at the cyano groups could lead to materials with unique properties.

Cascade Reactions: The concept of cascade reactions, where multiple bonds are formed in a single operation, offers an elegant and efficient way to build molecular complexity. baranlab.orgnih.govwikipedia.org Future research could design cascade sequences starting with a nucleophilic substitution at the chloroacetyl group, followed by intramolecular reactions involving the cyanoethyl groups to generate complex polycyclic systems. researchgate.net

Decyanoethylation: The removal of the cyanoethyl groups can be a useful transformation to unmask a secondary amide functionality. Investigating selective decyanoethylation reactions of this compound could provide access to new building blocks for further chemical synthesis. acs.org

Design of Next-Generation Functional Materials Leveraging the Compound's Core Structure

The structural features of this compound make it an attractive building block for the design of a variety of functional materials.

Polymers and Resins: The cyano groups can participate in polymerization reactions or be chemically modified to introduce other functionalities, leading to the development of new polymers with tailored properties such as thermal stability, mechanical strength, or specific binding capabilities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the cyano and amide groups can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Surface Modification: The reactive chloroacetyl group can be used to covalently attach the molecule to surfaces, modifying their properties. This could be used to create surfaces with specific functionalities, such as biocompatibility or antifouling properties.

In-depth Studies of Molecular Recognition and Binding Mechanisms in Biological Systems (In Vitro/In Silico)

While the biological activity of this compound is largely unexplored, its structural similarity to other biologically active chloroacetamides suggests potential for applications in medicinal chemistry.

In Silico Screening and Molecular Docking: Computational methods can be used to screen for potential biological targets of the compound. researchgate.net Molecular docking studies can predict the binding mode and affinity of the molecule to the active sites of proteins, such as enzymes or receptors, providing a rationale for its potential biological effects. researchgate.net

In Vitro Biological Assays: Based on the in silico predictions, a range of in vitro assays can be performed to evaluate the biological activity of the compound. This could include screening for anticancer, antimicrobial, or enzyme inhibitory activity. arkat-usa.orgdtic.mil For instance, related chloroacetamide derivatives have shown potential as cancer stem cell inhibitors.

Mechanism of Action Studies: For any identified biological activity, further studies will be necessary to elucidate the mechanism of action. This could involve identifying the specific molecular target and understanding how the compound modulates its function. The chloroacetamide moiety is known to act as a covalent inhibitor by reacting with nucleophilic residues like cysteine in proteins. acs.orgnih.gov

The exploration of these future research trajectories will be instrumental in unlocking the full scientific and technological potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for innovation.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-chloro-N,N-bis(2-cyanoethyl)acetamide, and how are critical functional groups identified?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Used to identify key functional groups such as the C=O stretch (~1650–1700 cm⁻¹), C-Cl stretch (~550–750 cm⁻¹), and nitrile (C≡N) absorption (~2200–2260 cm⁻¹). IR can also confirm the presence of N-H bonds in related derivatives through broad peaks ~3300 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for methylene protons adjacent to the cyano groups (δ ~2.5–3.5 ppm) and the chloroacetamide backbone (δ ~3.8–4.2 ppm).
    • ¹³C NMR : Peaks for carbonyl carbons (~165–175 ppm), nitrile carbons (~115–120 ppm), and chlorinated carbons (~40–50 ppm) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .

Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?

Methodological Answer:

  • Nucleophilic Substitution : Reacting chloroacetyl chloride with bis(2-cyanoethyl)amine under anhydrous conditions. A base (e.g., triethylamine) is used to neutralize HCl byproducts.
  • Key Parameters :
    • Temperature : Maintained at 0–5°C to control exothermicity and minimize side reactions (e.g., hydrolysis of the cyano group).
    • Solvent : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for chloroacetamide derivatives, and which software tools are recommended?

Methodological Answer:

  • Data Reconciliation :
    • Cross-validate unit cell parameters (e.g., using SHELXL for refinement) and hydrogen-bonding networks.
    • Address disorder in cyanoethyl groups via occupancy refinement .
  • Software Tools :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially for high-resolution datasets .
    • ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry .
    • WinGX : Integrate data processing, structure visualization, and validation .

Q. How does the electronic nature of substituents influence the hydrolysis kinetics of this compound in aqueous media?

Methodological Answer:

  • Mechanistic Studies :
    • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, accelerating Cl⁻ displacement.
    • Basic Hydrolysis : OH⁻ attacks the chloroacetamide carbon, forming a tetrahedral intermediate. Rate constants (k) are measured via UV-Vis or HPLC .
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano) stabilize transition states, reducing activation energy. Hammett plots correlate σ values with log(k) .

Q. What experimental and analytical approaches validate the purity of this compound in synthetic batches?

Methodological Answer:

  • Chromatography :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <0.1% levels.
    • GC-MS : Monitors volatile byproducts (e.g., unreacted amines) .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .
  • Melting Point Consistency : Sharp melting points (±2°C) indicate high crystallinity and purity .

Q. How are reaction intermediates and byproducts characterized in the synthesis of this compound?

Methodological Answer:

  • In-Situ Monitoring :
    • ReactIR : Tracks carbonyl and nitrile peaks during reactions to detect intermediates (e.g., chloroacetyl-amine adducts).
    • LC-MS : Identifies transient species (e.g., bis-cyanoethylated byproducts) .
  • Isolation Techniques :
    • Flash Chromatography : Separates intermediates using gradient elution.
    • Crystallization : Selective solvent systems isolate stable intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.